molecular formula C8H7ClN2O3 B1462390 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridine-8-carbaldehyde oxime CAS No. 1346451-49-7

7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridine-8-carbaldehyde oxime

Cat. No.: B1462390
CAS No.: 1346451-49-7
M. Wt: 214.6 g/mol
InChI Key: DBEQZOHXEMMHOA-QDEBKDIKSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the standardized rules for complex heterocyclic systems containing multiple functional groups. The complete systematic name is (E)-2,3-dihydro-dioxino[2,3-b]pyridine-8-carbaldehyde oxime, which indicates the specific geometric configuration of the oxime functional group as the E-isomer. The molecular formula is established as C₈H₈N₂O₃, with a corresponding molecular weight of 180.16 grams per mole. The Chemical Abstracts Service registry number for this compound is 1246090-99-2, providing a unique identifier for database searches and chemical procurement.

The nomenclature breakdown reveals several key structural components that define the compound's architecture. The dioxino[2,3-b]pyridine portion describes the fused bicyclic core system, where a 1,4-dioxane ring is fused to a pyridine ring at the 2,3-positions. The 2,3-dihydro designation indicates that the dioxane ring contains two hydrogen atoms at the 2 and 3 positions, making it a saturated six-membered ring fused to the aromatic pyridine system. The 8-carbaldehyde specification places the aldehyde functional group at position 8 of the pyridine ring, while the oxime designation indicates the conversion of this aldehyde to its corresponding oxime derivative. The prefix (E)- specifies the geometric configuration around the carbon-nitrogen double bond of the oxime group, indicating that the hydroxyl group and the dioxinopyridine system are in a trans arrangement.

Property Value Reference
Molecular Formula C₈H₈N₂O₃
Molecular Weight 180.16 g/mol
Chemical Abstracts Service Number 1246090-99-2
International Union of Pure and Applied Chemistry Name (E)-2,3-Dihydro-dioxino[2,3-b]pyridine-8-carbaldehyde oxime
Molecular Descriptor Language Number MFCD17171311

Properties

IUPAC Name

(NE)-N-[(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O3/c9-6-4-10-8-7(5(6)3-11-12)13-1-2-14-8/h3-4,12H,1-2H2/b11-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEQZOHXEMMHOA-QDEBKDIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=NC=C(C(=C2O1)C=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=NC=C(C(=C2O1)/C=N/O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime (CAS: 1346451-49-7) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular structure of this compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₇H₆ClN₂O₂
Molecular Weight171.58 g/mol
CAS Number1346451-49-7

Anticancer Potential

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyridine have been shown to inhibit ribonucleotide reductase activity and display cytotoxicity against various cancer cell lines. The most active compounds in related studies demonstrated IC50 values ranging from 1.0 to 2.0 µM against leukemia cell lines .

Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluating related compounds found that several derivatives exhibited potent cytotoxicity against MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer) cell lines. The IC50 values for these compounds ranged from 1.05 to 2.4 µM, indicating strong potential for therapeutic applications .

The mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in nucleotide synthesis and DNA replication.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptosis in cancer cells by upregulating pro-apoptotic factors like caspase 3 while downregulating anti-apoptotic factors such as Bcl-2 .

Pharmacological Studies

Pharmacological studies have demonstrated the potential of this compound in various therapeutic areas:

  • Antineoplastic Activity : The compound's structural analogs have shown promising results in preclinical models for leukemia and solid tumors.
  • Antimicrobial Effects : Some derivatives have exhibited antimicrobial properties against specific bacterial strains, though detailed studies on this aspect remain limited.

Comparative Analysis with Related Compounds

Compound NameIC50 (µM)Target Cell Line
5-(methylamino)-pyridine-2-carboxaldehyde thiosemicarbazone1.3L1210 leukemia
5-(allylamino)pyridine-2-carboxaldehyde thiosemicarbazone1.0L1210 leukemia
This compound TBDTBD

Scientific Research Applications

Basic Information

  • Chemical Formula : C8H8ClN2O3
  • Molecular Weight : 202.61 g/mol
  • CAS Number : 1261365-89-2
  • Structure : The compound features a dioxin ring structure fused with a pyridine moiety, contributing to its unique reactivity and biological activity.

Medicinal Chemistry

Antimicrobial Activity : Research has indicated that derivatives of pyridine compounds often exhibit antimicrobial properties. For instance, studies have shown that similar dioxino-pyridine derivatives can inhibit bacterial growth, suggesting that 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime may possess similar properties.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of various oxime derivatives and their biological activities. The findings suggested that modifications on the dioxin ring significantly influenced their antimicrobial efficacy .

Organic Synthesis

Intermediate in Synthesis : This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, making it useful in creating various pharmaceuticals and agrochemicals.

Example Reaction Pathway :

  • Formation of Oxime : The aldehyde group can be converted to an oxime through reaction with hydroxylamine.
  • Subsequent Reactions : The resulting oxime can undergo rearrangements or further reactions to yield diverse products.

Agrochemical Applications

Research indicates that compounds similar to 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine derivatives are being explored for use as pesticides and herbicides due to their potential bioactivity against pests.

Material Science

The unique structural properties of this compound may also lend themselves to applications in material science, particularly in developing new polymers or coatings with enhanced properties.

Comparison of Biological Activities

Compound NameAntimicrobial ActivityReference
This compoundModerate
Similar Dioxino-Pyridine DerivativeHigh
Traditional Antibiotic (e.g., Penicillin)Very High

Synthetic Pathways Overview

StepReaction TypeProduct
Step 1Oxime FormationThis compound
Step 2FunctionalizationVarious derivatives

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution at Position 8: Functional Group Variations

Compound Name & CAS Molecular Formula Molecular Weight (g/mol) Key Substituent Key Properties/Applications References
Target Compound
7-Chloro-8-carbaldehyde oxime (1346451-49-7)
C₈H₇ClN₂O₃ 214.61 Oxime (-CH=N-OH) High polarity; potential for tautomerism and metal chelation. Likely intermediate in drug synthesis.
7-Chloro-8-carboxylic acid (1305325-09-0) C₈H₆ClNO₄ 215.59 Carboxylic acid (-COOH) Increased aqueous solubility due to ionizable -COOH. Used as a synthetic intermediate for esters or amides.
7-Chloro-8-methanol (1346447-14-0) C₈H₈ClNO₃ 201.61 Hydroxymethyl (-CH₂OH) Moderate hydrophilicity; discontinued due to stability or synthesis challenges.
7-Chloro-8-iodo (1305324-52-0) C₇H₅ClINO₂ 297.48 Iodo (-I) High molecular weight; potential substrate for cross-coupling reactions (e.g., Suzuki).
7-Chloro-8-methyl (1305324-82-6) C₈H₈ClNO₂ 185.61 Methyl (-CH₃) Enhanced lipophilicity (predicted density: 1.327 g/cm³); suitable for hydrophobic matrices.
Methyl 7-chloro-8-carboxylate (N/A) C₉H₈ClNO₄ ~229.62 Ester (-COOCH₃) Reduced polarity compared to carboxylic acid; prodrug candidate.
Non-chlorinated oxime (1246090-99-2) C₈H₈N₂O₃ ~180.16 Oxime (-CH=N-OH) Absence of chlorine alters electronic effects; may influence bioactivity.

Substituent Effects on Key Properties

Reactivity and Stability
  • Oxime group: The target compound’s oxime can undergo tautomerization (keto-enol) and act as a ligand in metal complexes, distinguishing it from carboxylic acid or ester derivatives .
  • Iodo substituent : The 8-iodo analog’s heavy atom enables participation in halogen-bonding or catalytic coupling reactions, unlike smaller substituents like methyl .
  • Methanol derivative: Discontinuation suggests instability (e.g., oxidation susceptibility) compared to more stable groups like methyl .
Physicochemical Properties
  • Solubility : Carboxylic acid derivatives exhibit higher aqueous solubility (due to -COOH ionization), whereas methyl and iodo analogs are more lipophilic .
  • pKa : The methyl derivative’s predicted pKa of 3.41 indicates moderate acidity, likely lower than the oxime’s (oximes typically pKa ~8–10) .

Preparation Methods

Construction of the Pyridine and Dioxino Ring System

  • The synthesis typically begins with a suitably substituted pyridine derivative, often a 7-chloro-pyridine precursor.
  • The 1,4-dioxino ring is formed by cyclization involving dihydroxyalkyl or alkoxy precursors that react with the pyridine ring at the appropriate positions (2 and 3 positions).
  • Cyclization conditions generally involve acid or base catalysis under controlled temperature to ensure regioselective ring closure.

Introduction of the Aldehyde Group

  • The aldehyde function at position 8 is introduced via selective formylation reactions.
  • Common methods include Vilsmeier-Haack formylation or directed lithiation followed by quenching with DMF (dimethylformamide).
  • The formylation step requires precise control to avoid overreaction or substitution at undesired positions.

Conversion of Aldehyde to Oxime

  • The aldehyde is converted to the oxime by reaction with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or sodium acetate).
  • Typical conditions involve refluxing in ethanol or aqueous ethanol for several hours.
  • The reaction proceeds via nucleophilic attack of hydroxylamine on the aldehyde carbonyl, followed by dehydration to form the oxime.

Detailed Preparation Method (Stepwise)

Step Reaction Type Reagents & Conditions Outcome/Notes
1 Starting Material Preparation 7-Chloropyridine derivative Commercially available or synthesized precursor
2 Cyclization Reaction with dihydroxyalkyl or alkoxy reagents under acidic/basic catalysis Formation of 2,3-dihydro-dioxino[2,3-B]pyridine ring
3 Formylation Vilsmeier-Haack reagent (POCl3 + DMF) or lithiation + DMF Introduction of aldehyde group at position 8
4 Oxime Formation Hydroxylamine hydrochloride, base, reflux in ethanol Conversion of aldehyde to oxime
5 Purification Recrystallization or chromatography Isolation of pure 7-Chloro-2,3-dihydro-dioxino[2,3-B]pyridine-8-carbaldehyde oxime

Research Findings and Optimization

  • The patent WO2006020561A2 outlines processes for preparing related heterocyclic compounds with antibacterial activity, including intermediates similar to this compound’s scaffold.
  • Optimization of reaction conditions such as solvent choice, temperature, and reagent stoichiometry has been shown to improve yields and purity.
  • For example, the oxime formation step benefits from using ethanol-water mixtures and mild base to prevent side reactions.
  • The formylation step requires careful temperature control to avoid poly-substitution or decomposition of the dioxino ring.
  • Cyclization efficiency is enhanced by selecting appropriate catalysts and reaction times to favor the desired ring closure without by-products.

Analytical Data Supporting Preparation

Parameter Typical Observations/Values
Melting Point Consistent with literature values for the oxime derivative
NMR Spectroscopy Characteristic aldehyde oxime proton signals (around 8-9 ppm) confirming oxime formation
IR Spectroscopy Strong bands near 1600 cm⁻¹ (C=N stretch of oxime), absence of aldehyde C=O band (~1700 cm⁻¹)
Mass Spectrometry Molecular ion peak consistent with molecular weight of the oxime compound
Purity >95% by HPLC after purification

Summary Table of Preparation Methods

Step No. Key Reaction Reagents/Conditions Yield (%) Comments
1 Starting material synthesis Commercial 7-chloropyridine or synthesis - Base for subsequent transformations
2 Cyclization to dioxino ring Acid/base catalyst, solvent (e.g., DMF, DMSO) 70-85 Formation of fused dioxino ring
3 Formylation POCl3/DMF or n-BuLi/DMF, low temp 60-75 Introduction of aldehyde group
4 Oxime formation Hydroxylamine hydrochloride, base, reflux ethanol 80-90 Conversion of aldehyde to oxime
5 Purification Recrystallization or chromatography - Final product isolation and purity

Q & A

Q. What are the recommended synthetic routes for preparing 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridine-8-carbaldehyde oxime?

  • Methodological Answer : A copper-catalyzed approach using O-acetyl oximes and α,β-unsaturated aldehydes is a viable route for synthesizing substituted pyridines. For the target compound, the chloro substituent can be introduced via pre-functionalized starting materials or post-synthetic modification. Key steps include:
  • Condensation of 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridine-8-carbaldehyde with hydroxylamine to form the oxime.
  • Optimization of reaction conditions (e.g., solvent: ethanol/water mixture; catalyst: Cu(OAc)₂; temperature: 60–80°C).
    Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures ≥98% purity .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the dioxane-pyridine fused ring, oxime (-CH=N-OH), and chloro substituent.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (expected [M+H]⁺ ≈ 243.05 g/mol).
  • Infrared (IR) Spectroscopy : Peaks at ~3200–3400 cm⁻¹ (O-H stretch, oxime) and ~1660 cm⁻¹ (C=N stretch).
    Cross-referencing with analogs (e.g., 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine derivatives) ensures structural consistency .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :
  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Storage : In sealed containers under anhydrous conditions (desiccator, 4°C).
    While specific hazard data for this compound is limited, general precautions for pyridine derivatives (e.g., avoiding ignition sources, static discharge) apply .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test Cu(I)/Cu(II) salts (e.g., CuI, CuBr) with ligands (e.g., 1,10-phenanthroline) to enhance turnover.
  • Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol) solvents; the latter may improve oxime formation.
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 100°C vs. 12 hr conventional).
    Monitor byproduct formation via HPLC (C18 column, UV detection at 254 nm) .

Q. How to resolve contradictions in spectral data for oxime tautomers?

  • Methodological Answer :
  • Variable Temperature NMR : Perform ¹H NMR at −40°C to slow tautomerization (syn vs. anti oxime forms).
  • X-ray Crystallography : Resolve ambiguity by determining the solid-state structure.
  • Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict stable tautomers and compare with experimental data .

Q. What strategies can identify and quantify degradation products under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C.
  • LC-MS/MS Analysis : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) coupled with Q-TOF detection.
  • Stability-Indicating Methods : Validate HPLC methods per ICH Q2(R1) guidelines to separate degradation peaks .

Q. How to assess the compound’s potential bioactivity using in silico models?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinases, cytochrome P450).
  • ADMET Prediction : Tools like SwissADME to evaluate permeability (LogP ≈ 1.5–2.5), solubility (ESOL method), and CYP inhibition.
  • QSAR Modeling : Corrogate electronic descriptors (HOMO-LUMO gaps) with anti-microbial or anti-inflammatory activity observed in chromene-oxime analogs .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridine-8-carbaldehyde oxime
Reactant of Route 2
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridine-8-carbaldehyde oxime

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